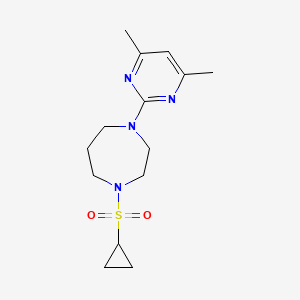![molecular formula C12H11BrF3N5 B15119950 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15119950.png)
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a combination of pyrazole, azetidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of 4-bromo-1H-pyrazole, which is then reacted with azetidine derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with pyrimidine derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile .
Scientific Research Applications
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog that lacks the azetidine and pyrimidine rings.
6-(trifluoromethyl)pyrimidine: Another related compound that does not contain the pyrazole and azetidine moieties.
Uniqueness
4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrF3N5 |
|---|---|
Molecular Weight |
362.15 g/mol |
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H11BrF3N5/c13-9-2-19-21(6-9)5-8-3-20(4-8)11-1-10(12(14,15)16)17-7-18-11/h1-2,6-8H,3-5H2 |
InChI Key |
JAZAXXPXEDGVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(Dimethylamino)pyrimidin-2-yl]pyrrolidin-2-yl}methanol](/img/structure/B15119871.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B15119880.png)
![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B15119881.png)
![2-{1-[(6-Methylpyridin-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B15119883.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B15119897.png)
![N,N-dimethyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119905.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B15119909.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15119915.png)
![4-(4-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B15119925.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B15119926.png)
![2-Methyl-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15119930.png)
![4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15119937.png)

![5-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15119957.png)
